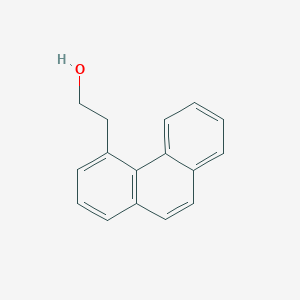

4-Phenanthreneethanol

Description

Structure

3D Structure

Properties

CAS No. |

88916-61-4 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-phenanthren-4-ylethanol |

InChI |

InChI=1S/C16H14O/c17-11-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(13)14/h1-9,17H,10-11H2 |

InChI Key |

RFAVOBZDPQHPGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenanthreneethanol and Functionalized Analogs

Rational Design and Regioselective Synthesis of Phenanthrene-Based Alcohol Scaffolds

The rational design of phenanthrene-based alcohol scaffolds hinges on achieving regioselectivity—the control of where a functional group is placed on the molecule. The synthesis of phenanthrenes can be complex, but several methods provide a high degree of control.

One prominent and versatile method is the Mallory photocyclooxidation . This reaction involves the light-induced cyclization of a stilbene (B7821643) derivative to form a dihydrophenanthrene, which is then oxidized to the aromatic phenanthrene (B1679779). acs.orgnih.gov By strategically placing substituents on the starting stilbene, chemists can dictate the final substitution pattern on the phenanthrene ring. acs.org For example, the synthesis of cyclopenta[l]phenanthrenes, which are structurally related to phenanthrene alcohols, has been achieved starting from substituted acetophenones. acs.orgnih.gov This multi-step process includes a Mukaiyama aldol (B89426) reaction, a McMurry coupling to form the stilbene intermediate, and finally, the Mallory photocyclooxidation to yield the phenanthrene core. acs.orgnih.gov

Another powerful strategy involves the Wittig reaction as a key step to form the necessary stilbene precursors. nih.gov This allows for the coupling of an aldehyde with a phosphonium (B103445) ylide, creating the central double bond of the stilbene with predictable stereochemistry. Subsequent intramolecular cyclization and other transformations can then yield the desired phenanthrene structure. nih.gov

Metal-catalyzed annulation reactions also offer a direct and regioselective route to phenanthrene scaffolds. Iron(III) chloride (FeCl₃) has been used to promote the annulation of aryl acetaldehydes with alkynes, providing a straightforward procedure for synthesizing polysubstituted naphthalenes and, by extension, phenanthrenes under mild conditions. researchgate.net Similarly, acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes can produce sterically hindered and multisubstituted phenanthrenes with excellent regioselectivity. nih.gov

The table below summarizes key regioselective strategies for phenanthrene synthesis.

| Synthetic Strategy | Key Reaction(s) | Starting Materials | Key Features | Reference(s) |

| Mallory Photocyclization | Mukaiyama aldol, McMurry coupling, Photocyclooxidation | Substituted acetophenones | Versatile, good control over substituent placement on outer rings. | acs.orgnih.gov |

| Wittig-Based Synthesis | Wittig reaction, Intramolecular cyclization, Hydrogenation | Various aldehydes and phosphonium ylides | Builds stilbene precursor for cyclization. | nih.gov |

| FeCl₃-Promoted Annulation | Annulation | Aryl acetaldehydes, Alkynes | Mild conditions, good for polysubstituted systems. | researchgate.net |

| Acid-Catalyzed Bisannulation | Bisannulation | Benzenediacetaldehydes, Alkynes | Access to sterically hindered 4,5-disubstituted phenanthrenes. | nih.gov |

Once the substituted phenanthrene core is synthesized, an alcohol group can be introduced or unmasked. For instance, a common approach involves creating a methyl ether derivative, which is stable throughout the synthesis, and then hydrolyzing it to the free alcohol in a final step using reagents like sodium iodide and aluminum chloride. acs.org

Derivatization Strategies for Modified Phenanthreneethanol Structures (e.g., Aminated, Substituted)

Derivatization is the chemical modification of a compound to produce a new compound with different properties, which is useful for analysis or for creating functionalized analogs. spectroscopyonline.com The hydroxyl group of 4-phenanthreneethanol is a prime target for derivatization, allowing for the creation of structures with altered physical, chemical, or biological properties.

Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether. Esterification is commonly performed for analytical purposes, particularly for gas chromatography (GC) analysis. sigmaaldrich.com Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar alcohols into less polar, more volatile derivatives that are easier to analyze. scielo.org.zarsc.org This process typically involves reacting the alcohol with the derivatizing agent, often in the presence of a base like triethylamine, under mild heating. scielo.org.za

Amination: The conversion of a hydroxyl group to an amino group is a significant transformation that creates aminated analogs. Direct amination of phenols (and by extension, phenanthrene-based alcohols) can be achieved using catalytic methods. For example, ruthenium(II) complexes can catalyze the direct condensation between phenols and amines. nih.gov This process involves the formation of an η⁵-phenoxo-ruthenium intermediate, which facilitates the nucleophilic substitution of the hydroxyl group. nih.gov This strategy is versatile and has been demonstrated with a wide array of phenols and primary amines. nih.gov

The table below outlines common derivatization approaches applicable to alcohol functional groups.

| Derivatization Type | Reagent Class | Example Reagent | Purpose | Reference(s) |

| Silylation | Silylating agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC analysis. | scielo.org.zarsc.org |

| Acylation | Acylating agents | Heptafluorobutyric anhydride (HFBA) | Improves chromatographic properties and detection. | scielo.org.za |

| Alkylation (Esterification) | Alkylating agents | Boron trichloride-methanol (BCl₃-methanol) | Forms methyl esters from carboxylic acids, a related process. | sigmaaldrich.com |

| Amination | Metal catalysts & Amines | Ruthenium(II) complexes, Primary amines | Converts hydroxyl groups to amino groups. | nih.gov |

These derivatization strategies significantly expand the range of accessible phenanthreneethanol analogs, enabling the fine-tuning of molecular properties for specific research applications. chemrxiv.org

Catalytic Approaches in Phenanthreneethanol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally friendly routes to complex molecules. The synthesis of the phenanthrene core and its functionalized derivatives, including phenanthreneethanol, benefits greatly from various catalytic systems.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling and annulation reactions to build the phenanthrene skeleton. researchgate.netacs.org For instance, palladium(0)-catalyzed pericyclic reactions can be employed in phenanthrene synthesis. researchgate.net The Chan-Lam coupling, a copper-catalyzed reaction, is related to palladium-catalyzed methods and is also significant in forming C-O and C-N bonds, which could be relevant for creating ether or amine derivatives. organic-chemistry.org

Rhodium Catalysis: Chiral rhodium(II) catalysts are known for their high efficiency in asymmetric cyclopropenation reactions. d-nb.info While not a direct synthesis of phenanthrene, these catalysts are crucial for constructing complex molecular frameworks with high enantioselectivity, a principle that can be applied to the synthesis of chiral phenanthrene derivatives. d-nb.inforsc.org Rhodium catalysts are also used in asymmetric conjugate additions to create chiral phenols, demonstrating their utility in synthesizing functionalized aromatic systems. rsc.org

Other Metal Catalysts: Iron (Fe), copper (Cu), and ruthenium (Ru) have also found applications. As mentioned, FeCl₃ can promote annulation reactions to form phenanthrenes. researchgate.net The classic Ullmann reaction uses copper to couple aryl halides, which can be adapted to synthesize biaryl precursors to phenanthrenes. organic-chemistry.org Ruthenium catalysts are effective for the amination of phenols, a key derivatization strategy. nih.gov

The use of catalysts not only often improves reaction yields and reduces the need for harsh conditions but also provides access to stereochemically defined products.

| Catalyst Type | Reaction Type | Application in Phenanthrene Synthesis | Reference(s) |

| Palladium (Pd) | Cross-coupling, Annulation, Pericyclic reactions | Construction of the phenanthrene ring system. | researchgate.netacs.org |

| Rhodium (Rh) | Asymmetric synthesis, Conjugate addition | Synthesis of chiral phenols and related structures. | d-nb.inforsc.org |

| Copper (Cu) | Ullmann coupling, Chan-Lam coupling | Synthesis of biaryl precursors; formation of C-O and C-N bonds. | organic-chemistry.org |

| Iron (Fe) | Annulation | Promotes cyclization to form the phenanthrene core. | researchgate.net |

| Ruthenium (Ru) | Nucleophilic aromatic substitution | Catalytic amination of phenolic hydroxyl groups. | nih.gov |

Investigation of Reaction Mechanisms and Pathways in Phenanthreneethanol Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The formation of this compound and its precursors involves several well-studied mechanistic pathways.

Formation of the Phenanthrene Ring (Mallory Reaction): The key step in the Mallory reaction is the photochemical electrocyclization of a stilbene. Upon absorption of UV light, the stilbene is excited to a higher energy state, where it undergoes a conrotatory 6π-electron cyclization to form a trans-4a,4b-dihydrophenanthrene intermediate. This intermediate is unstable and is subsequently oxidized by an oxidizing agent (like iodine or oxygen) to the stable, aromatic phenanthrene ring system.

Formation of Precursors (Wittig Reaction): The Wittig reaction, often used to synthesize the stilbene precursors for the Mallory reaction, proceeds via a cycloaddition mechanism. masterorganicchemistry.com The carbon-centered nucleophile of the phosphonium ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initially forms a betaine (B1666868) intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The oxaphosphetane then decomposes through a reverse [2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com

Modification of the Side Chain (SN1 and SN2 Reactions): The introduction or modification of the ethanol (B145695) side chain can proceed through nucleophilic substitution reactions. For instance, converting the alcohol to a better leaving group (like a tosylate or mesylate) allows for subsequent SN2 reaction with a nucleophile. libretexts.org This reaction occurs with an inversion of stereochemistry at the carbon center. libretexts.org Alternatively, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which can leave as a water molecule to form a carbocation. This carbocation can then be attacked by a nucleophile in an SN1 reaction. libretexts.org

Favorskii Rearrangement: While not a direct route to phenanthreneethanol, the Favorskii rearrangement is an important mechanism in the chemistry of α-halo ketones, which can be precursors in complex syntheses. wikipedia.org It involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative. wikipedia.org This illustrates the complex rearrangements that can be harnessed in synthetic chemistry.

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques of 4 Phenanthreneethanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 4-Phenanthreneethanol. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. slideshare.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons on the phenanthrene (B1679779) ring and the ethanol (B145695) side chain allow for precise assignment. Similarly, ¹³C NMR spectra reveal the number of unique carbon environments, distinguishing between aromatic, aliphatic, and oxygen-substituted carbons. libretexts.org For complex phenanthrene derivatives, two-dimensional (2D) NMR methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often required to unambiguously assign all signals, especially in isomeric mixtures. acgpubs.org

Beyond the analysis of pure compounds, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) are powerful for analyzing mixtures containing this compound. mdpi.com DOSY separates the NMR signals of different components in a mixture based on their distinct diffusion coefficients, which correlate with molecular size and shape. mdpi.comresearchgate.net This allows for the identification of individual PAHs and their derivatives within a complex matrix without the need for prior chromatographic separation. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for phenanthrene and substituted ethanol moieties. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H (Proton) | Aromatic Protons | 7.5 - 8.8 | Complex multiplet patterns typical of a substituted phenanthrene ring. researchgate.netrsc.org |

| -CH₂- (alpha to ring) | ~3.1 | Triplet, coupled to the adjacent -CH₂OH protons. | |

| -CH₂- (beta to ring) | ~4.0 | Triplet, coupled to the adjacent -CH₂-Ar protons. | |

| -OH | Variable | Broad singlet, position is dependent on concentration and solvent. | |

| ¹³C (Carbon) | Aromatic C (unsubstituted) | 122 - 132 | Multiple signals corresponding to the carbons of the phenanthrene core. acgpubs.orgorganicchemistrydata.org |

| Aromatic C (substituted) | ~135 | Carbon at position 4, attached to the ethanol side chain. | |

| Aromatic C (bridgehead) | 128 - 133 | Quaternary carbons within the fused ring system. | |

| -CH₂- (alpha to ring) | ~39 | Aliphatic carbon directly attached to the phenanthrene ring. | |

| -CH₂- (beta to ring) | ~63 | Aliphatic carbon bearing the hydroxyl group. rsc.org |

Vibrational Spectroscopy (e.g., Surface-Enhanced Raman Scattering, SERS) for Molecular Fingerprinting and Trace Detection

Vibrational spectroscopy, particularly Raman spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of a molecule. For a compound like this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the C-H and C=C stretching of the aromatic phenanthrene core, as well as vibrations from the ethanol side chain. However, conventional Raman scattering is an inherently weak process, limiting its sensitivity for trace analysis. ifremer.fr

Surface-Enhanced Raman Scattering (SERS) dramatically overcomes this limitation. By adsorbing analyte molecules onto a nanostructured metallic surface (typically gold or silver), the Raman signal can be amplified by factors of 10⁶ or more. mdpi.com This enhancement allows for the detection of PAHs and their derivatives at extremely low concentrations, often down to picomolar or even lower levels. rhhz.net SERS spectra of phenanthrene, a close structural analog, show characteristic peaks at approximately 411, 548, and 710 cm⁻¹, which can be used for its identification. nih.gov SERS is therefore a highly sensitive and selective technique for the trace detection and molecular fingerprinting of this compound in various matrices. nih.gov

The effectiveness of SERS is critically dependent on the design of the substrate. Research into SERS-based detection of PAHs has led to the development of numerous advanced substrates with high sensitivity and reproducibility. ifremer.fr These substrates are engineered to maximize the generation of localized surface plasmon resonance (LSPR), creating electromagnetic "hot spots" where the Raman signal enhancement is greatest. mdpi.com

Common strategies involve the synthesis of gold (Au) or silver (Ag) nanoparticles of controlled size and shape. nih.gov More advanced substrates incorporate these nanoparticles into complex composite materials. For example, Fe₃O₄@PDA@Au@GO composites use a magnetic core (Fe₃O₄) for easy separation, a polydopamine (PDA) layer for stability, gold nanoparticles (AuNPs) for enhancement, and graphene oxide (GO) to enrich the hydrophobic PAH molecules via π-π stacking interactions. nih.govresearchgate.net Other innovative substrates include nanocellulose fiber (NCF) composites that improve uniformity and signal stability, and flexible films for in-situ detection on various surfaces. mdpi.commdpi.com The functionalization of SERS-active surfaces with molecules that have a specific affinity for PAHs can further enhance selectivity and prevent decomposition of the analyte on the metal surface. nih.gov

Table 2: Examples of Advanced SERS Substrates for the Detection of Phenanthrene

| SERS Substrate Material | Key Features | Reported Limit of Detection (LOD) for Phenanthrene | Reference |

|---|---|---|---|

| Fe₃O₄@PDA@Ag@GO | Magnetic separation, GO enrichment, Ag nanoparticle enhancement. | 10⁻⁸ g/L (5.6 x 10⁻¹¹ mol/L) | nih.gov |

| GO@PVP@Ag | Graphene oxide and PVP polymer support for Ag nanoparticles. | 10⁻⁸ g/L (5.6 x 10⁻¹¹ mol/L) | mdpi.com |

| Fe₃O₄@PDA@Au@GO | Magnetic separation with Au nanoparticle enhancement. | 10⁻⁷ g/L (5.6 x 10⁻¹⁰ mol/L) | nih.gov |

| 3-D Porous GMA-EDMA with AuNPs | Three-dimensional structure with a high density of "hot spots". | 8.3 x 10⁻¹⁰ mol/L | rhhz.net |

| NCF/GO/Au@Ag | Nanocellulose fiber network for high uniformity and stability. | 10 µg/L | mdpi.com |

Electronic Spectroscopy and Photophysical Property Probing (e.g., Quantum Yield Determination)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and is fundamental to characterizing the photophysical properties of this compound. The phenanthrene core is inherently fluorescent, and its absorption and emission characteristics are influenced by substituents. researchgate.net The UV-Vis absorption spectrum reveals the wavelengths of light that promote electrons to higher energy states, while the fluorescence spectrum shows the emission of light as the molecule relaxes from the excited singlet state back to the ground state.

A key photophysical parameter is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of phenanthrene derivatives can be determined by comparison with a well-characterized standard, such as phenanthrene itself or 9,10-diphenylanthracene. oup.combeilstein-journals.org The introduction of an ethanol group at the 4-position of the phenanthrene ring can modulate its photophysical properties, including absorption/emission maxima and the fluorescence quantum yield, due to electronic and steric effects. beilstein-journals.org Time-resolved fluorescence studies can also be performed to determine the fluorescence lifetime (τf), providing further insight into the excited-state dynamics of the molecule. oup.com

Mass Spectrometry Techniques in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight with high accuracy, thereby verifying its elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly effective method for analyzing complex mixtures and identifying specific compounds. nih.gov

In addition to molecular weight determination, the fragmentation pattern of this compound upon ionization (e.g., by electron impact) provides valuable structural information. The molecule will break in a predictable manner, and the resulting fragment ions are characteristic of its structure, helping to distinguish it from isomers. Furthermore, mass spectrometry is an essential tool for purity assessment. It can detect the presence of trace impurities, such as starting materials, byproducts, or contaminants from the synthesis or sample matrix, at very low levels. nih.gov

Application of Advanced Non-Linear Spectral Decomposition and Regression Methods for Spectroscopic Analysis

When this compound is present in a complex mixture, its spectroscopic signature (e.g., UV-Vis, fluorescence, or SERS) often overlaps with signals from other components. leidenuniv.nl Advanced computational and statistical methods, known as chemometrics, are employed to deconvolve these complex datasets. Multivariate calibration techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Projection Pursuit Regression are widely applied. nih.govnih.govmdpi.comresearchgate.net

These methods analyze the entire spectrum simultaneously, identifying patterns and correlations that can be used to build a predictive model. leidenuniv.nl For instance, PCA can be used to visualize the clustering of samples and identify outliers, while PLS regression can create a calibration model that relates the spectral data of a set of known mixtures to the concentrations of the individual analytes. leidenuniv.nlfrontiersin.org These models can then be used to accurately quantify this compound in unknown samples, even in the presence of severe spectral overlap from other PAHs or matrix components. nih.govnih.gov Such approaches are essential for moving from qualitative detection to reliable quantitative analysis in real-world environmental or biological samples. rsc.org

Computational and Theoretical Studies on 4 Phenanthreneethanol and Its Congeners

Quantum Chemical Investigations of Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of phenanthrene (B1679779) derivatives. researchgate.netyu.edu.jo While specific studies on 4-phenanthreneethanol are limited, extensive research on phenanthrene and its substituted congeners provides significant insights into its likely electronic behavior.

The electronic properties of these molecules are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and stability. schrodinger.comresearchgate.net For the parent phenanthrene molecule, the HOMO-LUMO gap is a key determinant of its aromatic character and reactivity. earthlinepublishers.com

The introduction of an ethanol (B145695) group (–CH₂CH₂OH) at the 4-position of the phenanthrene core is expected to act as a weak electron-donating group. This would likely lead to a slight increase in the HOMO energy level and a marginal effect on the LUMO energy, resulting in a subtly narrowed HOMO-LUMO gap compared to the unsubstituted phenanthrene. This modification influences the molecule's reactivity, directing electrophilic substitution and influencing intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and bonding interactions within the molecule. koyauniversity.org

Table 1: Calculated Electronic Properties of Phenanthrene and Halogenated Derivatives (eV)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electronegativity (eV) |

| Phenanthrene | - | - | - | 3.6371 |

| Phenanthrene-F | - | - | Gap reduced by 0.0100 | - |

| Phenanthrene-Cl | - | - | Gap reduced by 0.0064 | - |

| Phenanthrene-Br | - | - | Gap reduced by 0.2438 | 3.8575 |

Data sourced from computational studies on halogenated phenanthrene. koyauniversity.org A direct calculation for this compound is not available in the provided search results.

Molecular Modeling and Conformational Analysis of Phenanthreneethanol Systems

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its physical properties and interactions. Molecular modeling techniques, including molecular mechanics and DFT, are employed to investigate the stable conformations of such molecules. researchgate.netmdpi.com

For this compound, conformational freedom primarily exists around the single bonds of the ethanol side chain. Rotation around the C4–Cα and Cα–Cβ bonds gives rise to different spatial arrangements (rotamers or conformers) with varying energies. A computational conformational analysis would typically involve a systematic search of the potential energy surface to identify low-energy minima corresponding to stable conformers.

The most stable conformer of this compound would likely be one that minimizes steric hindrance between the hydroxyl group and the bulky phenanthrene ring system. Intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the aromatic system might also play a role in stabilizing certain conformations.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure elucidation and characterization. DFT and time-dependent DFT (TD-DFT) calculations are commonly used to predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. koyauniversity.orgtandfonline.com

For this compound, one could predict the ¹H and ¹³C NMR spectra. The accuracy of such predictions has been shown to be quite high when appropriate computational methods and basis sets are used, often aiding in the unambiguous assignment of complex spectra for phenanthrene derivatives. tandfonline.comacs.org The predicted chemical shifts would be sensitive to the molecule's conformation, providing another link between calculated structures and experimental measurements.

Similarly, the IR spectrum can be calculated, yielding vibrational frequencies and intensities that correspond to specific bond stretches and bends. The characteristic O-H stretch of the ethanol group and the various C-H and C=C vibrations of the phenanthrene core would be prominent features.

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis). Studies on halogenated phenanthrenes show that substitution can cause a shift in the absorption peaks (a chromic shift). koyauniversity.org For instance, halogenation leads to red-shifted absorption peaks compared to pure phenanthrene. koyauniversity.org The ethanol group in this compound would likely cause a slight shift in the absorption maxima relative to the parent phenanthrene.

Table 2: Predicted UV-Vis Absorption Maxima (λ_max) for Phenanthrene and Halogenated Congeners

| Compound | Predicted λ_max (nm) |

| Pure Phenanthrene | 293.0 |

| Phenanthrene-Cl | 295.1 |

| Phenanthrene-F | 305.3 |

| Phenanthrene-Br | 307.2 |

Data sourced from a computational study using TD-DFT. koyauniversity.org

Thermodynamic Modeling of Intermolecular Interactions (e.g., Activity Coefficients, Solubility Enhancement in Solvent/Water Systems)

The behavior of this compound in solution is governed by thermodynamic principles, which can be modeled computationally. Understanding properties like activity coefficients and solubility is essential for applications in chemical engineering and environmental science. nih.govresearchgate.net

The activity coefficient quantifies the deviation of a component's behavior from ideality in a mixture. nih.gov Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS are predictive methods used for this purpose. researchgate.netnih.gov These models can estimate activity coefficients in various solvents and solvent mixtures, which is crucial for designing separation processes or predicting environmental fate. For example, the UNIFAC model has been applied to study mixtures containing phenanthrene in various organic solvents like n-alkanes and alcohols. researchgate.net The modified (Dortmund) version of UNIFAC has been shown to provide good predictions for the solubility of polycyclic aromatic hydrocarbons (PAHs) in subcritical water. csic.esmdpi.com

The solubility of phenanthrene and its derivatives is highly dependent on the solvent system. The presence of a cosolvent can significantly enhance the solubility of sparingly soluble compounds like PAHs in water. researchgate.net For instance, the solubility of phenanthrene is markedly increased in ethanol/water and ethyl lactate/water mixtures compared to pure water. researchgate.net The log-linear cosolvency model is often used to describe this enhancement. Given its hydroxyl group, this compound would be expected to have a higher intrinsic water solubility than phenanthrene, but its behavior in cosolvent systems would still be of significant interest. Thermodynamic models can predict this solubility enhancement, aiding in the formulation and extraction processes. acs.org

Table 3: Experimental Solubility of Phenanthrene in Different Solvents and Mixtures at 25°C

| Solvent System | Solubility (mg/L) |

| Pure Water | 1.10 |

| 20% Ethanol in Water | 19.5 |

| 20% Ethyl Lactate in Water | 39.9 |

Data sourced from experimental studies. researchgate.netnih.gov

Development and Analysis of Group Contribution Models for Phenanthreneethanol

Group contribution (GC) models are a cornerstone of chemical engineering for estimating the thermophysical properties of pure substances and mixtures when experimental data is unavailable. csic.esmdpi.com These models are based on the principle that a molecule's properties can be calculated by summing the contributions of its constituent functional groups. researchgate.net

The UNIFAC model is a prominent example of a GC method used for predicting phase equilibria. spmi.rumdpi.com It breaks down molecules into predefined groups (e.g., aromatic CH, aromatic C, hydroxyl OH, aliphatic CH₂, CH₃). nih.gov To apply UNIFAC to this compound, the molecule would be deconstructed into its fundamental groups: aromatic carbon groups from the phenanthrene core (such as AC and ACH), and aliphatic groups from the ethanol side chain (CH₂ and CH₂OH). csic.esmdpi.com The model then uses pre-parameterized interaction parameters between these groups to calculate properties like activity coefficients. researchgate.netresearchgate.net

GC models have been developed and refined to predict various properties for PAHs and related compounds, including:

Solubility: First-order group contribution models have been created to correlate the solubilities of solid PAHs in pressurized hot water. researchgate.net

Enthalpy of Formation: GC models can predict the heat of formation for PAHs with good accuracy. mdpi.com

Transport Properties: Group contribution techniques have been used to derive correlations for Lennard-Jones parameters, which are essential for modeling transport properties like diffusion coefficients in flame modeling. osti.gov

The development of these models relies on large databases of experimental data for parameterization. researchgate.net While specific parameters involving the unique linkage in this compound might require further refinement, existing GC models provide a robust framework for estimating its key physicochemical properties.

Environmental Behavior and Biogeochemical Transformations of 4 Phenanthreneethanol

Solute Partitioning and Solubility in Environmental Matrices (e.g., Aqueous and Mixed-Solvent Systems)

The partitioning and solubility of 4-phenanthreneethanol in different environmental matrices, such as water and mixed-solvent systems, are fundamental to its transport and bioavailability. The solubility of hydrophobic organic compounds like phenanthrene (B1679779) and its derivatives is known to be influenced by the presence of organic co-solvents in aqueous systems. epa.gov Generally, the solubility of such compounds increases in a semi-logarithmic manner with an increasing volume fraction of the organic solvent. epa.gov For instance, studies on similar compounds like naphthalene (B1677914) have shown a significant increase in solubility with the addition of methanol (B129727) or acetone (B3395972) to water. epa.gov

The presence of an appreciable concentration of an organic solvent in the aqueous phase can have a very large effect on the solubility and sorption of hydrophobic organic solutes onto soils. epa.gov This is because sorption is often inversely proportional to solubility. epa.gov Therefore, as the solubility of a compound like this compound increases in a mixed-solvent system, its tendency to adsorb to soil or sediment particles is expected to decrease. epa.gov

Several thermodynamic models can be used to predict the solubility of solutes in mixed-solvent systems, including the log-linear model and the UNIFAC group contribution method. epa.govepa.gov The log-linear approach, which is based on regular solution theory, posits that the logarithm of the mole fraction solubility is proportional to the volume fraction of the co-solvent. epa.gov The UNIFAC method, on the other hand, predicts activity coefficients based on the functional groups present in the solute and solvent molecules. epa.govepa.gov While the UNIFAC method can provide reasonable estimates, the log-linear model is particularly useful when some experimental solubility data in mixed-solvent systems are available. epa.gov

Table 1: Factors Influencing the Solubility of Phenanthrene Derivatives

| Factor | Description | Impact on Solubility |

| Co-solvent Presence | The addition of water-miscible organic solvents (e.g., methanol, acetone) to aqueous systems. | Generally increases the solubility of hydrophobic compounds. epa.gov |

| Hydrogen Bonding | The ability of the solvent and solute to act as hydrogen bond donors or acceptors. | Can influence solute-solvent interactions and thus solubility. epa.gov |

| Polarity | The polarity of the solute and the solvent components. | Affects the miscibility and interaction between the solute and the solvent system. epa.gov |

| Molecular Size | The size and shape of the solute molecule. | Can influence how it fits into the solvent structure. epa.gov |

Adsorption and Desorption Dynamics on Sorbents (e.g., Activated Carbon, Soils, Sediments)

The interaction of this compound with solid phases in the environment, such as activated carbon, soils, and sediments, is a critical process that influences its mobility and bioavailability. Adsorption to these materials can significantly reduce its concentration in the aqueous phase, thereby limiting its transport.

Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic pollutants. wikipedia.orgresearchgate.net The adsorption capacity of activated carbon is influenced by both its physical properties (e.g., surface area, pore size distribution) and the chemical properties of the adsorbate. mdpi.commdpi.com Studies on the adsorption of volatile organic compounds (VOCs) have shown that the shape of the activated carbon can also affect its performance. nih.gov While specific data on this compound is limited, research on similar aromatic compounds indicates that activated carbon can effectively remove them from aqueous solutions. researchgate.net The primary mechanism of adsorption for non-polar organic compounds onto activated carbon is often attributed to hydrophobic interactions and van der Waals forces. wikipedia.orgresearchgate.net Desorption, the release of the adsorbed compound, can be influenced by factors such as temperature and the presence of other substances. mdpi.comnih.gov

Soils and Sediments: The adsorption of phenanthrene and its derivatives in soils and sediments is a complex process controlled by several factors. ecetoc.org The organic matter content of the soil is a primary determinant, with sorption often being directly proportional to the fraction of organic carbon (f_oc). researchgate.netmdpi.com This has led to the concept of the organic carbon-normalized sorption coefficient (K_oc), which is often used to predict the partitioning of hydrophobic compounds in different soils. ecetoc.org However, it is now recognized that other soil components, such as clay minerals, can also play a significant role in adsorption, particularly for certain types of organic chemicals. ecetoc.orgresearchgate.net The interaction between phenanthrene and clay minerals is thought to be mainly due to van der Waals forces. researchgate.net The presence of hydroxyl groups, as in this compound, can inhibit adsorption on some surfaces like PVC microplastics, suggesting that the specific functional groups of the molecule are important. gdut.edu.cn

Table 2: Adsorption and Desorption Parameters This table is illustrative and based on general principles of organic compound sorption, as specific data for this compound is not readily available.

| Sorbent | Key Adsorption Mechanisms | Factors Affecting Adsorption/Desorption |

| Activated Carbon | Hydrophobic interactions, van der Waals forces. wikipedia.orgresearchgate.net | Surface area, pore size, chemical nature of the adsorbate, temperature, pH. mdpi.commdpi.com |

| Soils/Sediments | Partitioning into soil organic matter, surface adsorption on clay minerals. ecetoc.orgresearchgate.netmdpi.com | Organic carbon content, clay content, pH, ionic strength, presence of co-solvents. researchgate.netecetoc.orgresearchgate.net |

Biotransformation Pathways and Microbial Interactions (e.g., Dioxygenase Activity of Pseudomonas Strains)

The biodegradation of aromatic compounds like phenanthrene and its derivatives is a key process for their removal from the environment. Microorganisms, particularly bacteria, play a central role in this process.

Dioxygenase Activity: The initial step in the aerobic bacterial degradation of many aromatic compounds involves the action of dioxygenase enzymes. semanticscholar.orgnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydroxylated intermediates, such as catechols. semanticscholar.orgresearchgate.net These intermediates are then susceptible to ring cleavage by other dioxygenases, either through an ortho or meta cleavage pathway. semanticscholar.org

Pseudomonas Strains: Species of the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide variety of aromatic compounds. researchgate.netresearchgate.netnih.gov Several Pseudomonas strains have been isolated from contaminated soils and have shown the ability to utilize aromatic hydrocarbons as a source of carbon and energy. researchgate.net Studies have demonstrated that the expression of dioxygenase enzymes in Pseudomonas can be induced by the presence of aromatic compounds. researchgate.net For example, the presence of inducers like benzoate, catechol, or salicylate (B1505791) can lead to significant increases in catechol 1,2-dioxygenase and other dioxygenase activities. researchgate.net While direct evidence for the biotransformation of this compound by Pseudomonas is not extensively documented, the known metabolic capabilities of these bacteria towards similar aromatic structures strongly suggest their involvement in its degradation.

Table 3: Key Enzymes in the Biotransformation of Aromatic Compounds

| Enzyme Family | Function | Common Bacterial Genera |

| Dioxygenases | Incorporation of molecular oxygen into the aromatic ring, leading to dihydroxylated intermediates. semanticscholar.orgnih.gov | Pseudomonas, Acinetobacter, Alcaligenes. nih.gov |

| Catechol 1,2-Dioxygenase | Catalyzes the ortho cleavage of the catechol ring. semanticscholar.orgresearchgate.net | Pseudomonas. researchgate.net |

| Catechol 2,3-Dioxygenase | Catalyzes the meta cleavage of the catechol ring. semanticscholar.orgresearchgate.net | Pseudomonas. researchgate.net |

| Protocatechuate Dioxygenases | Involved in the degradation of protocatechuic acid, a common intermediate. nih.govnih.gov | Pseudomonas, Arthrobacter. researchgate.netnih.gov |

Abiotic Degradation Mechanisms and Environmental Persistence

Abiotic Degradation: Abiotic degradation refers to the breakdown of a substance by non-biological processes. noack-lab.comnormecows.com For organic compounds in the aquatic environment, hydrolysis and photolysis are two key abiotic degradation pathways. researchgate.net Hydrolysis is the reaction of a substance with water, while photolysis is its breakdown by sunlight. noack-lab.comresearchgate.net The rates of these reactions are influenced by environmental conditions such as pH and the intensity of solar radiation. Studies on phthalic acid esters, for example, have shown that photolysis can be a major contributor to their total abiotic degradation at various pH levels.

Environmental Persistence: The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being removed by degradation processes. researchgate.netnih.govembarkchemical.com It is a crucial factor in assessing the potential for long-term exposure and adverse effects. researchgate.netembarkchemical.comnih.gov Persistence is not an inherent property of a chemical but is determined by a combination of its chemical structure and the specific environmental conditions it encounters. researchgate.net Chemicals that are persistent are slower to degrade and can accumulate to higher concentrations, potentially increasing risks to ecosystems and human health. embarkchemical.com The assessment of persistence often involves determining the half-life of a substance in different environmental media like water, soil, and sediment. diva-portal.org

Table 4: Abiotic Degradation Processes

| Process | Description | Key Influencing Factors |

| Hydrolysis | Reaction with water, leading to the cleavage of chemical bonds. noack-lab.comresearchgate.net | pH, temperature. |

| Photolysis | Degradation by sunlight, particularly UV radiation. noack-lab.comresearchgate.net | Light intensity, presence of photosensitizers. |

Development of Environmental Fate Models for Phenanthreneethanol

Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate information on a chemical's properties, emission sources, and the characteristics of the environment to simulate its behavior over time and space. rsc.orgacs.orgnmemc.org.cn

Spatially Explicit Models: More advanced, spatially resolved multimedia fate models can provide more detailed predictions of a chemical's concentration and distribution across different geographical regions. acs.orgnmemc.org.cn These models can be particularly useful for assessing the exposure of specific ecosystems or populations to a chemical. diva-portal.org The development of such models for this compound would require data on its physicochemical properties, degradation rates in various media, and emission patterns. While specific models for this compound may not be readily available, existing models developed for other PAHs and their derivatives can be adapted and applied. acs.org

The use of environmental fate models is essential for a comprehensive risk assessment of chemicals like this compound, as they can provide insights into potential long-term impacts and help to prioritize chemicals for further investigation and management. researchgate.netrsc.org

Specialized Research Applications of 4 Phenanthreneethanol in Chemical Sciences

Exploration in Organic Electronic and Photovoltaic Materials Research, as a Phenanthrene (B1679779) Derivative

Phenanthrene derivatives are a subject of considerable interest in the field of organic electronics and photovoltaics. qprgllc.commdpi.com Organic semiconductors are foundational to the development of low-cost, flexible, and large-area electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). mdpi.comhilarispublisher.com The desirable properties of these materials include high charge carrier mobility, good stability, and the ability to be processed from solution. nih.gov

Phenanthrene, with its rigid and planar polyaromatic structure, offers the potential for strong π-π stacking, which can facilitate efficient charge transport. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the potential of various phenanthrene derivatives for use in organic solar cells. qprgllc.commdpi.combritannica.com These studies often focus on creating molecules with a donor-π-acceptor (D-π-A) motif to promote intramolecular charge transfer, a key process in photovoltaic devices. mdpi.comsigmaaldrich.com

Theoretical calculations have suggested that by modifying the phenanthrene core with different functional groups, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This tuning is critical for optimizing the performance of organic solar cells, including parameters like the open-circuit voltage (Voc) and light-harvesting efficiency. britannica.com For instance, the introduction of electron-withdrawing groups can lower the LUMO level, while electron-donating groups can raise the HOMO level. The curved structure of phenanthrene also contributes to its stability compared to its linear isomer, anthracene. mdpi.com

While specific research focusing on 4-Phenanthreneethanol in this context is not extensively documented, the broader research on phenanthrene derivatives provides a strong rationale for its potential as a building block or a modifiable scaffold for creating new organic electronic materials. qprgllc.commdpi.comresearchgate.net The hydroxyl group in this compound could serve as a handle for further chemical modifications, allowing for the attachment of other functional moieties to tailor its electronic properties.

Utilization in Advanced Analytical Chemistry Method Development (e.g., as Calibration Standards or Probes for Polycyclic Aromatic Hydrocarbons)

In analytical chemistry, the accurate identification and quantification of pollutants is of paramount importance for environmental monitoring and human health protection. hi-ern.degoogle.com Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are known for their carcinogenic and mutagenic properties. mdpi.com Consequently, sensitive and reliable analytical methods are required to detect and measure PAHs in various environmental matrices such as air, water, and soil. e3s-conferences.orgresearchgate.net

Phenanthrene is one of the 16 PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (EPA). researchgate.net As such, phenanthrene itself, and by extension its derivatives like this compound, are crucial components in the development and validation of analytical methods for PAH detection. These compounds are frequently used as calibration standards in chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netmiracleindustries.com

Calibration standards are solutions containing known concentrations of specific analytes. They are used to generate a calibration curve, which plots the instrument's response against the concentration of the analyte. hi-ern.de This curve is then used to determine the concentration of the analyte in an unknown sample. Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) often include phenanthrene in their certified PAH mixtures to ensure the quality and comparability of analytical data across different laboratories. researchgate.net

For example, a solution of phenanthrene in a solvent like ethanol (B145695) or acetonitrile (B52724) can be used to prepare samples for Surface-Enhanced Raman Scattering (SERS) analysis, a highly sensitive technique for detecting trace amounts of molecules. researchgate.netyoutube.com In such studies, a "phenanthrene–ethanol solution" might be used to test the enhancement capabilities of a new SERS substrate. researchgate.net

Below is an example of a common mixture of PAHs used for calibration, which typically includes phenanthrene.

| Compound | Common Use in Calibration Standards |

| Naphthalene (B1677914) | Component of PAH mixtures |

| Acenaphthylene | Component of PAH mixtures |

| Acenaphthene | Component of PAH mixtures |

| Fluorene | Component of PAH mixtures |

| Phenanthrene | Key component of PAH mixtures |

| Anthracene | Component of PAH mixtures |

| Fluoranthene | Component of PAH mixtures |

| Pyrene | Component of PAH mixtures |

| Benzo[a]anthracene | Component of PAH mixtures |

| Chrysene | Component of PAH mixtures |

| Benzo[b]fluoranthene | Component of PAH mixtures |

| Benzo[k]fluoranthene | Component of PAH mixtures |

| Benzo[a]pyrene | Component of PAH mixtures |

| Dibenzo[a,h]anthracene | Component of PAH mixtures |

| Benzo[g,h,i]perylene | Component of PAH mixtures |

| Indeno[1,2,3-cd]pyrene | Component of PAH mixtures |

The use of this compound specifically as a calibration standard is not as widely documented as phenanthrene itself. However, its structural similarity and the presence of the phenanthrene core make it a potential candidate for use in specialized analytical methods or as an internal standard, particularly in studies investigating the environmental fate and transport of functionalized PAHs.

Role in Catalysis and Reaction Development Studies

The application of this compound in the field of catalysis and reaction development is not well-documented in publicly available scientific literature. Catalysis is a fundamental process in chemistry that involves the use of a substance, known as a catalyst, to increase the rate of a chemical reaction without being consumed itself. researchgate.net Catalysts can be homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). epa.gov

While there is extensive research on the use of various organic molecules as ligands for metal catalysts or as organocatalysts themselves, specific studies detailing the catalytic activity of this compound are scarce. The phenanthrene structure can be found in some ligands used in catalysis, but these are typically more complex molecules designed to coordinate with metal centers.

The development of new chemical reactions is a cornerstone of organic synthesis. This often involves exploring the reactivity of different functional groups under various conditions. The this compound molecule possesses a hydroxyl group and an aromatic phenanthrene core, which could potentially participate in a range of chemical transformations. However, at present, there are no prominent examples in the literature of this compound being used as a key substrate or reagent in the development of new catalytic reactions.

Other Emerging Non-Clinical Applications in Material Science and Organic Synthesis

Beyond the areas mentioned above, the potential for this compound in other non-clinical applications in material science and organic synthesis remains largely unexplored in published research.

In material science, the development of new functional materials with specific properties is a major focus. This includes the synthesis of polymers with tailored characteristics. sigmaaldrich.commdpi.com The this compound molecule could theoretically be incorporated into a polymer backbone or as a pendant group, potentially imparting properties such as fluorescence or high refractive index derived from the phenanthrene unit. However, specific examples of polymers synthesized using this compound are not readily found in the literature.

In organic synthesis, the development of new synthetic methodologies is a continuous effort. While this compound can be synthesized, its use as a building block in the synthesis of more complex molecules is not a common theme in current research publications.

There is a brief mention in the scientific literature of "phenanthrene-ethanol as indicator". Chemical indicators are substances that provide a visible sign, usually a color change, to indicate the presence or absence of a specific chemical species or the endpoint of a titration. britannica.com However, without more detailed studies, the specific context and utility of this compound as a chemical indicator remain unclear.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.